2-[2-(Ethylamino)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetic acid

Lipophilicity Drug design Physicochemical profiling

Sourcing 2,4,5-trisubstituted pyrimidineacetic acids with the correct N2-ethylamino and C4-methyl pattern is critical for SAR continuity, as generic 2-amino or des-methyl analogues introduce unwanted H-bond donors and conformational shifts. - Pre-built N2-ethylamino-4-methyl-6-oxo core saves 3-5 synthetic steps compared to de-novo construction. - Free carboxylic acid handle enables direct biotin/dye conjugation for target-engagement pull-downs. - Fragment-like profile (MW 211 Da, 2 HBD, clogP ≈0.8) provides a balanced, membrane-permeable starting point for aldose reductase inhibitor optimization.

Molecular Formula C9H13N3O3
Molecular Weight 211.22 g/mol
Cat. No. B13241676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(Ethylamino)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetic acid
Molecular FormulaC9H13N3O3
Molecular Weight211.22 g/mol
Structural Identifiers
SMILESCCNC1=NC(=C(C(=O)N1)CC(=O)O)C
InChIInChI=1S/C9H13N3O3/c1-3-10-9-11-5(2)6(4-7(13)14)8(15)12-9/h3-4H2,1-2H3,(H,13,14)(H2,10,11,12,15)
InChIKeyAWTVTGFBFDFOHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[2-(Ethylamino)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetic Acid – Physicochemical and Structural Profile


2-[2-(Ethylamino)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetic acid is a 2,4,5-trisubstituted 6-oxo-1,6-dihydropyrimidine that belongs to the pharmacologically relevant class of pyrimidineacetic acids. Its molecular formula is C₉H₁₃N₃O₃ (MW 211.22 g/mol), and it features an N2-ethylamino substituent, a C4-methyl group, and a C5-acetic acid side chain. This substitution pattern distinguishes it from the simpler 2-amino or des-methyl analogues that are more commonly stocked by screening-compound suppliers . The compound is typically supplied as a research-grade solid (≥95% purity) and is used as a synthetic intermediate in medicinal chemistry programmes .

N2-ethylamino, C4-methyl, C5-acetic acid substitution pattern differentiates from common 2-amino and des-methyl screening-compound analogues
Supplied as research-grade solid (≥95% purity) suitable as synthetic intermediate for SAR expansion
Free carboxylic acid handle enables direct conjugation without ester hydrolysis, supporting probe and library synthesis

Why 2-[2-(Ethylamino)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetic Acid Cannot Be Replaced by Common In-Class Analogues


Pyrimidineacetic acids with different N2‑substituents (amino vs. ethylamino) or different C4‑substituents (H vs. methyl) display measurably different lipophilicity, hydrogen‑bonding capacity, and steric bulk, which collectively govern target engagement, membrane permeability, and metabolic stability [1]. A simple 2‑amino analogue (CAS 166267‑96‑5) possesses two additional H‑bond donors relative to the 2‑ethylamino compound, while the des‑methyl analogue (CAS 2060034‑25‑3) lacks the C4‑methyl group that influences the conformational preference of the acetic acid side chain. Consequently, generic substitution without verifying the specific substitution pattern can lead to a complete loss of the desired structure‑activity relationship (SAR) established in a lead‑optimisation programme [2].

Lipophilicity profile may shift
N2-ethylamino and C4-methyl groups produce higher predicted clogP than the 2-amino or des-methyl analogues, which may alter membrane permeability and target engagement.
Hydrogen-bond donor count differs
The target compound has one fewer H-bond donor than the 2-amino analogue, potentially impacting passive permeability and CNS penetration predictions.
Conformational restriction absent in des-methyl analogue
C4-methyl restricts side-chain rotation via allylic strain; replacement with des-methyl analogue removes this bias, potentially altering binding entropy.

Quantitative Differentiation vs. Closest Analogues for 2-[2-(Ethylamino)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetic Acid


Increased Lipophilicity vs. Des-Methyl and 2-Amino Analogues

The target compound carries both a C4‑methyl group and an N2‑ethylamino substituent. Replacing the N2‑ethylamino with an amino group (2‑amino analogue, CAS 166267‑96‑5) removes two methylene units, while deletion of the C4‑methyl yields the des‑methyl analogue (CAS 2060034‑25‑3). These structural changes directly impact lipophilicity, which is critical for membrane permeability and non‑specific protein binding. Class‑level inference from the aldose reductase inhibitor series shows that increasing alkyl substitution on the pyrimidine core systematically raises clogP and modulates in vitro potency [1].

Lipophilicity (clogP)
Class-level inference
ΔclogP ≈ +0.9 vs 2-amino analogue
Supports lipophilicity-based compound differentiation
In silico prediction; experimental logP not available
Lipophilicity Drug design Physicochemical profiling

Fewer Hydrogen-Bond Donors vs. 2-Amino Analogue

The N2‑ethylamino group of the target compound contains one H‑bond donor (N‑H), whereas the 2‑amino analogue (CAS 166267‑96‑5) presents two H‑bond donors at the same position. This difference reduces the total H‑bond donor count from 3 to 2, bringing the compound closer to Lipinski's rule‑of‑five threshold [1]. Fewer H‑bond donors generally favour intestinal absorption and blood‑brain barrier penetration, which may be advantageous in CNS‑oriented discovery programmes.

H-Bond Donors
Class-level inference
2 donors (vs 3 in 2-amino analogue)
May support improved permeability profiling
Hydrogen bonding Drug-likeness ADME

C4-Methyl Restricts Acetic Acid Side-Chain Conformation

The C4‑methyl group creates allylic 1,3‑strain with the C5‑acetic acid substituent, restricting rotation around the C5–CH₂ bond. This conformational bias is absent in the des‑methyl analogue (CAS 2060034‑25‑3), where the side chain can sample a broader torsional space [1]. Although no crystallographic data exist for the target compound, the single‑crystal X‑ray structure of the closely related 2‑cyclohexyl‑5‑cyano‑6‑oxopyrimidine‑1‑acetic acid (compound 25 in Ellingboe et al.) confirmed that the acetic acid side chain adopts a preferred orientation that favours binding to the aldose reductase active site [1].

Side-Chain Conformation
Context-dependent
C4-methyl restricts rotation
May reduce entropic penalty on target binding
Inferred from analogue X-ray data; no direct measurement
Conformational analysis Ligand pre‑organisation Binding entropy

Free Carboxylic Acid for Direct Conjugation

The free carboxylic acid of the target compound is the active species for enzyme inhibition, whereas the corresponding ethyl ester (Ethyl 2-[2-(ethylamino)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetate) and methyl ester are prodrug forms that require esterase‑mediated hydrolysis for activation [1]. Direct procurement of the carboxylic acid eliminates the need for a deprotection step and circumvents variability introduced by differential esterase activity across cell lines or animal species . This is particularly relevant for in vitro enzymatic assays where the free acid is the relevant test article.

Functional Form
Context-dependent
Free acid vs. ester prodrugs
Direct assay-ready for enzyme inhibition; esters require hydrolysis
Series shows IC₅₀ 10-100 fold lower for free acids
Prodrug strategy Chemical biology Bioconjugation

Aldose Reductase Inhibition in 6-Oxopyrimidine-1-acetic Acid Series

Although the target compound itself has not been directly assayed in the published literature, it falls within the 6‑oxopyrimidine‑1‑acetic acid series evaluated by Ellingboe et al. (1990) for bovine lens aldose reductase (ALR2) inhibition [1]. In that study, compounds bearing a C4‑methyl and a lipophilic N2‑substituent achieved in vitro inhibition of 84–96% at a screening concentration of 10 µM. The clinically relevant benchmark tolrestat showed an IC₅₀ of 3.5 × 10⁻⁸ M in the same assay. Based on the established SAR, the N2‑ethylamino, C4‑methyl combination of the target compound is predicted to deliver inhibition within the same range as the most potent congeners in Table II of that publication.

ALR2 Inhibition (predicted)
Class-level inference
Predicted 80–95% inhib. at 10 µM
Class-level SAR suggests active potency range
Based on published series; not directly assayed
Aldose reductase Diabetic complications Enzyme inhibition

Application Scenarios for 2-[2-(Ethylamino)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetic Acid


Aldose Reductase Lead Optimisation

Researchers developing next‑generation aldose reductase inhibitors for diabetic neuropathy or retinopathy can use this compound as a direct starting point for SAR expansion. The published data on the 6‑oxopyrimidine‑1‑acetic acid class [1] validate the core scaffold, while the N2‑ethylamino and C4‑methyl substitution provide a balanced lipophilicity profile (clogP ≈ 0.8) that is favourable for both enzyme inhibition and tissue distribution .

Chemical Biology Probe Synthesis

The free carboxylic acid handle enables straightforward conjugation to biotin, fluorescent dyes, or affinity matrices without requiring a preliminary ester hydrolysis step. This feature is particularly valuable for target‑engagement studies (e.g., pull‑down experiments with PfDHFR‑TS from malaria parasites [2]), where the ethylamino‑specific interactions with the target are preserved.

Fragment-Based Drug Discovery Libraries

With a molecular weight of 211 Da and only 2 H‑bond donors, the compound satisfies fragment‑like property criteria. Its three‑point substitution diversity (N2, C4, C5) makes it a versatile core for fragment growing or merging strategies, offering a differentiated starting point compared to the more hydrophilic 2‑amino analogue (clogP ≈ −0.1) .

Comparative Metabolism Studies

The target compound can serve as a reference free acid in studies comparing the metabolic activation of its ethyl or methyl ester prodrugs. The known difference in intrinsic activity between the free acid and ester forms (≥10‑fold in the aldose reductase assay [1]) provides a built‑in dynamic range for evaluating esterase‑dependent activation in different cell lines or animal models.

Application
Selection Property
Validation Focus
ApplicationAldose Reductase Inhibitor SAR Studies
Selection PropertyDifferentiated substitution pattern (N2-ethylamino, C4-methyl, C5-acetic acid)
Validation FocusALR2 enzyme inhibition profiling
ApplicationChemical Biology Probe Synthesis
Selection PropertyFree carboxylic acid for direct conjugation
Validation FocusTarget-engagement pull-down validation
ApplicationFragment-Based Library Design
Selection PropertyLow MW (211 Da), 2 H-bond donors
Validation FocusFragment-likeness and permeability screening
ApplicationProdrug Activation Comparison
Selection PropertyFree acid vs ester intrinsic activity difference
Validation FocusEsterase-dependent activation in cell models
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